molecular formula C10H13N3O5S B4747676 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide CAS No. 64308-51-6

4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide

Cat. No.: B4747676
CAS No.: 64308-51-6
M. Wt: 287.29 g/mol
InChI Key: LXDVDPNKLHIGAZ-UHFFFAOYSA-N
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Description

4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by two key substituents:

  • N-(4-Morpholinyl) group: The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and may influence pharmacokinetics.

Properties

IUPAC Name

N-morpholin-4-yl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c14-13(15)9-1-3-10(4-2-9)19(16,17)11-12-5-7-18-8-6-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDVDPNKLHIGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214530
Record name 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64308-51-6
Record name 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064308516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5768
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzene derivative, followed by reduction to introduce the hydroxy(oxido)amino group. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves sulfonation to attach the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide exhibits significant antibacterial activity against a range of pathogens. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus strains resistant to conventional antibiotics, showcasing its potential as a new therapeutic agent .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. The presence of the morpholinyl group enhances its ability to penetrate cell membranes and interact with intracellular targets.

Case Study : In vitro studies reported in Cancer Research showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and inhibition of cell proliferation pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for developing inhibitors that can modulate biological processes.

Case Study : Research published in Biochemical Pharmacology indicated that this sulfonamide compound effectively inhibited carbonic anhydrase activity, which is essential for various physiological processes including respiration and renal function .

Drug Delivery Systems

The ability to modify the compound's structure allows it to be utilized in drug delivery systems, enhancing the bioavailability of poorly soluble drugs.

Table 2: Drug Delivery Applications

ApplicationDescription
Nanoparticle FormulationUsed as a stabilizer for drug-loaded nanoparticles
Targeted DeliveryFunctionalized to target specific tissues or cells

Diagnostic Tools

Due to its unique chemical properties, this compound can be integrated into diagnostic tools for imaging and detection purposes.

Case Study : A study highlighted its use as a fluorescent probe for detecting specific biomolecules within cells, paving the way for advancements in diagnostic imaging techniques .

Mechanism of Action

The mechanism of action of 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The morpholine ring and benzenesulfonamide moiety contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural variations among benzenesulfonamide derivatives and their implications:

Compound Name Substituents Key Structural Features Biological Activity (Evidence Source)
Target Compound 4-(Hydroxy(oxido)amino), N-(4-morpholinyl) Redox-active group, polar morpholine Hypothesized enzyme inhibition or redox modulation
4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) 4-Fluorophenylpyrimidinylamino Aromatic, electron-withdrawing fluorine >50% cell viability inhibition; G2/M phase arrest
4-Amino-N-(4-sulfamoylphenethyl)benzenesulfonamide (Compound I) 4-Amino, N-(4-sulfamoylphenethyl) Sulfamoyl group for hydrogen bonding Potent carbonic anhydrase inhibition (CAI)
4-Amino-N-[5-(hydroxymethyl)-4-methyl-3-isoxazolyl]benzenesulfonamide Isoxazolyl group with hydroxymethyl Heterocyclic, polar substituent Antimicrobial or enzyme inhibition (inferred)
N-(4-Methoxyphenyl)benzenesulfonamide N-(4-Methoxyphenyl) Electron-donating methoxy group Bioactivity in sulfonamide synthesis (structural)

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., fluorine in PPA14) enhance cytotoxicity, while electron-donating groups (e.g., methoxy in ) may reduce reactivity .
  • Solubility : Morpholine and sulfamoyl groups improve water solubility compared to purely aromatic substituents .
Anticancer Activity
  • PPA14 and PPA15 (): These derivatives with fluorophenyl or chlorophenyl substituents exhibit >50% inhibition of lung cancer cell viability via G2/M phase arrest. The target compound’s hydroxy(oxido)amino group may similarly disrupt redox balance in cancer cells .
  • Thiazolyl and Hydrazone Derivatives (): Compounds like 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide show modified pharmacokinetics due to thiazole rings, suggesting the target’s morpholine group could offer metabolic stability advantages .
Enzyme Inhibition
  • Carbonic Anhydrase Inhibitors (CAIs) (): Compound I’s sulfamoylphenethyl group mimics acetazolamide (AAZ), a clinical CAI. The target compound’s morpholine group may sterically hinder enzyme binding but improve solubility .

Physicochemical Properties

  • Solubility : Morpholine’s polarity increases solubility compared to hydrophobic aryl groups (e.g., PPA14’s fluorophenyl) .
  • Redox Activity: The hydroxy(oxido)amino group may act as a radical scavenger, differentiating it from non-redox-active analogs like 4-aminobenzenesulfonamides .

Biological Activity

4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as C12H16N2O4SC_{12}H_{16}N_2O_4S. The compound features a sulfonamide group, which is critical for its biological activity.

Biological Activity Overview

Benzenesulfonamides have been extensively studied for their pharmacological properties. This specific compound has shown promise in various biological assays:

  • Anti-inflammatory Activity : Several studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit carrageenan-induced edema in animal models, with efficacy rates exceeding 90% in some cases .
  • Antimicrobial Activity : The antimicrobial properties of benzenesulfonamides are well-documented. In vitro studies have indicated that such compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus, with minimal inhibitory concentrations (MICs) often in the range of 6-7 mg/mL .

Case Studies and Research Findings

Recent research has highlighted the biological activity of this compound and its derivatives:

  • Anti-inflammatory Studies :
    • A study evaluated the anti-inflammatory effects of several benzenesulfonamide derivatives using a rat model. The results indicated that certain derivatives significantly reduced paw edema induced by carrageenan, demonstrating their potential as anti-inflammatory agents .
  • Antimicrobial Evaluation :
    • In a comparative study, various benzenesulfonamide compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Pharmacokinetic Studies :
    • The pharmacokinetics of this compound were assessed using computational methods to predict absorption, distribution, metabolism, and excretion (ADME). Results indicated favorable permeability and bioavailability profiles, suggesting its potential for further development as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of carrageenan-induced edema (up to 94%)
AntimicrobialEffective against E. coli (MIC 6.72 mg/mL), S. aureus (MIC 6.63 mg/mL)
PharmacokineticsFavorable ADME properties predicted

Table 2: Comparative MIC Values of Benzenesulfonamide Derivatives

Compound NameBacterial StrainMIC (mg/mL)
4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)...E. coli6.72
4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)...S. aureus6.63
Other Derivative AE. coli7.00
Other Derivative BS. aureus7.50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Reactant of Route 2
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4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide

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